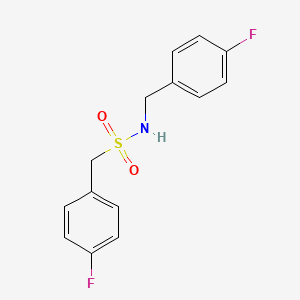
N-(4-fluorobenzyl)-1-(4-fluorophenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-1-(4-fluorophenyl)methanesulfonamide, also known as FBMS, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. FBMS belongs to the class of sulfonamide compounds and has been found to possess various pharmacological properties, including anti-inflammatory, antitumor, and antiviral activities.
作用機序
The mechanism of action of N-(4-fluorobenzyl)-1-(4-fluorophenyl)methanesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-fluorobenzyl)-1-(4-fluorophenyl)methanesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. N-(4-fluorobenzyl)-1-(4-fluorophenyl)methanesulfonamide has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
N-(4-fluorobenzyl)-1-(4-fluorophenyl)methanesulfonamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. N-(4-fluorobenzyl)-1-(4-fluorophenyl)methanesulfonamide has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, N-(4-fluorobenzyl)-1-(4-fluorophenyl)methanesulfonamide has been shown to inhibit the replication of HSV-1 and HSV-2 in vitro.
実験室実験の利点と制限
N-(4-fluorobenzyl)-1-(4-fluorophenyl)methanesulfonamide has several advantages for lab experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. N-(4-fluorobenzyl)-1-(4-fluorophenyl)methanesulfonamide has also been found to exhibit low toxicity and good solubility in various solvents, making it suitable for various in vitro and in vivo experiments. However, N-(4-fluorobenzyl)-1-(4-fluorophenyl)methanesulfonamide has some limitations for lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological properties fully. Additionally, N-(4-fluorobenzyl)-1-(4-fluorophenyl)methanesulfonamide has not been extensively studied in humans, and its safety and efficacy in humans are unknown.
将来の方向性
N-(4-fluorobenzyl)-1-(4-fluorophenyl)methanesulfonamide has several potential future directions for research. One area of research could be to investigate its potential as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research could be to investigate its potential as a chemotherapeutic agent for various types of cancer. Additionally, further research could be conducted to elucidate its mechanism of action and to optimize its pharmacological properties for drug discovery and development.
合成法
The synthesis of N-(4-fluorobenzyl)-1-(4-fluorophenyl)methanesulfonamide involves the reaction of 4-fluorobenzylamine with 4-fluorobenzaldehyde in the presence of methanesulfonyl chloride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of N-(4-fluorobenzyl)-1-(4-fluorophenyl)methanesulfonamide. The synthesis of N-(4-fluorobenzyl)-1-(4-fluorophenyl)methanesulfonamide has been optimized to yield high purity and high yield, making it a suitable compound for various scientific research applications.
科学的研究の応用
N-(4-fluorobenzyl)-1-(4-fluorophenyl)methanesulfonamide has been found to possess various pharmacological properties that make it a potential candidate for drug discovery and development. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-(4-fluorobenzyl)-1-(4-fluorophenyl)methanesulfonamide has also been found to possess antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, N-(4-fluorobenzyl)-1-(4-fluorophenyl)methanesulfonamide has been shown to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
特性
IUPAC Name |
1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2S/c15-13-5-1-11(2-6-13)9-17-20(18,19)10-12-3-7-14(16)8-4-12/h1-8,17H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEHAXKRTZXAFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)CC2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-1-(4-fluorophenyl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

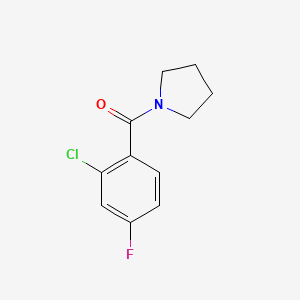
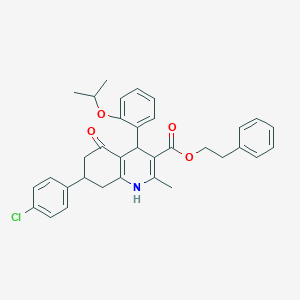
![2-{[(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5084655.png)
![4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)thiomorpholine](/img/structure/B5084669.png)
![5-(1,3-benzodioxol-5-ylmethylene)-3-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084677.png)
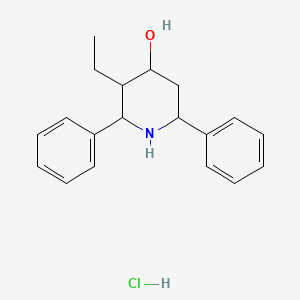
![ethyl N-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate](/img/structure/B5084684.png)
![N-(2,4-dichlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5084690.png)
![1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5084697.png)
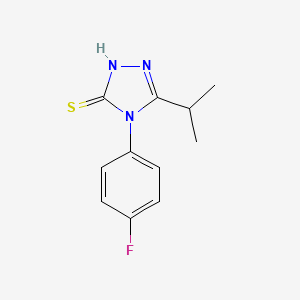
![5-[(2,6-dimethylphenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5084727.png)

![2-cyano-3-[5-(2-cyanophenyl)-2-furyl]-2-propenethioamide](/img/structure/B5084744.png)
![N-(4-ethylphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5084759.png)